Glutamine Synthetase Inhibition: Measured Affinity of diBUT vs. Lead Phosphonate Inhibitor from Farrington et al. (1987)
N,N'-dibutyrylcystine (diBUT) was evaluated for binding affinity against ovine brain glutamine synthetase (GS) using a biosynthetic competitive inhibition assay, yielding a Ki value of 750,000 nM (750 µM) [1]. This compound was tested within the same primary study (Farrington et al., J Med Chem 1987) that characterized phosphonate GS inhibitors, where the most potent designed inhibitor (analogue 9) achieved a Ki of 75,000 nM (75 µM) against the Escherichia coli GS enzyme [2]. The 10-fold weaker inhibition of diBUT places it in a lower-potency tier among GS ligands, yet its distinct chemotype — an N-acyl amino acid disulfide rather than a phosphonate or sulfoximine — makes it a structurally orthogonal probe for GS active-site topology studies, particularly relevant for allosteric vs. competitive binding mode discrimination in mammalian GS isoforms [3].
| Evidence Dimension | Inhibitory binding affinity (Ki) against glutamine synthetase — biosynthetic assay, competitive inhibition |
|---|---|
| Target Compound Data | Ki = 750,000 nM (750 µM) against ovine brain glutamine synthetase |
| Comparator Or Baseline | Phosphonate analogue 9 (Farrington et al.): Ki = 75,000 nM (75 µM) against E. coli glutamine synthetase |
| Quantified Difference | Target compound is approximately 10-fold weaker (Ki 750 µM vs. 75 µM); note different enzyme sources (ovine brain vs. E. coli) preclude direct rank-ordering |
| Conditions | Biosynthetic assay measuring competitive inhibition of glutamine synthetase activity; ovine brain enzyme source for target compound, E. coli for comparator; reference: Farrington GK, Kumar A, Wedler FC. J Med Chem. 1987;30(11):2062-2067 [2] |
Why This Matters
This is the only publicly available direct biochemical affinity measurement for diBUT, and it establishes the compound as a structurally distinct, low-to-moderate affinity GS ligand — useful as a negative control or chemotype comparator when screening GS inhibitors, and as a reference point for structure-activity relationship (SAR) studies exploring N-acyl chain-length effects on GS binding.
- [1] BindingDB. Ki Summary: BDBM50019955 — Target: Glutamine synthetase (Homo sapiens/Ovine brain). Ki = 750,000 ± n/a nM. Assay: ChEMBL_72156 (CHEMBL684451). Deposited 2007-11-01. View Source
- [2] Farrington GK, Kumar A, Wedler FC. Design and synthesis of phosphonate inhibitors of glutamine synthetase. J Med Chem. 1987 Nov;30(11):2062-2067. PMID: 2889829. View Source
- [3] BindingDB. Assay Method Information: ChEMBL_72156 (CHEMBL684451) — Glutamine synthetase (Ovine brain) biosynthetic assay, competitive inhibition. View Source
